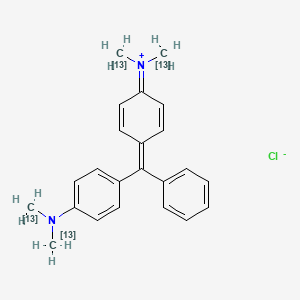
Malachite green-methyl-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malachite green-methyl-13C4 is a synthetic dye belonging to the triphenylmethane family. It is characterized by the presence of four carbon-13 isotopes in its methyl groups. This compound is widely used in various industries, including textiles, aquaculture, and biological research, due to its vibrant green color and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malachite green-methyl-13C4 can be synthesized through the condensation of benzaldehyde with dimethylaniline in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the triphenylmethane structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Malachite green-methyl-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form leuco malachite green, which is a colorless form of the dye.
Reduction: Reduction reactions can convert this compound into its leuco form, which is less toxic and more stable.
Substitution: The dye can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride and zinc dust are used under basic conditions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under mild conditions.
Major Products Formed
Oxidation: Leuco malachite green and other oxidized derivatives.
Reduction: Leuco malachite green.
Substitution: Various substituted triphenylmethane derivatives.
Applications De Recherche Scientifique
Malachite green-methyl-13C4 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of malachite green-methyl-13C4 involves its interaction with cellular components, leading to the disruption of cellular processes. The dye can intercalate into DNA, causing mutations and inhibiting replication. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage . The molecular targets include DNA, proteins, and cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leuco malachite green: A reduced form of malachite green with similar applications but lower toxicity.
Crystal violet: Another triphenylmethane dye with similar staining properties but different chemical structure.
Basic fuchsin: A related dye used in microbiology for staining purposes.
Uniqueness
Malachite green-methyl-13C4 is unique due to its incorporation of carbon-13 isotopes, which makes it useful in isotopic labeling studies. Its vibrant green color and strong binding affinity to cellular components also distinguish it from other dyes .
Propriétés
Formule moléculaire |
C23H25ClN2 |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
[4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1/i1+1,2+1,3+1,4+1; |
Clé InChI |
FDZZZRQASAIRJF-UJNKEPEOSA-M |
SMILES isomérique |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(=C2C=CC(=[N+]([13CH3])[13CH3])C=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




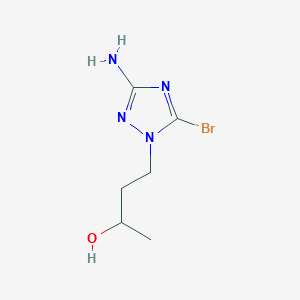
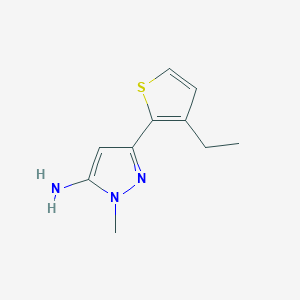

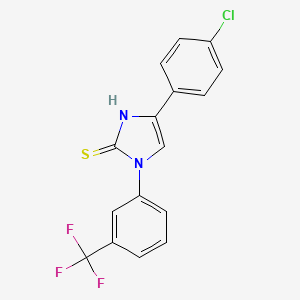
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
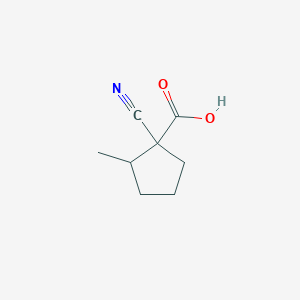
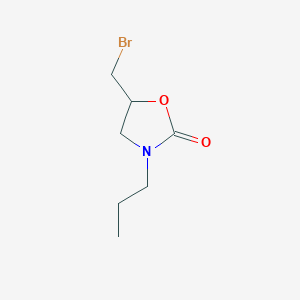
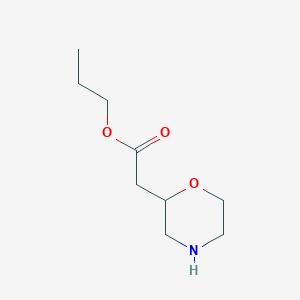
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
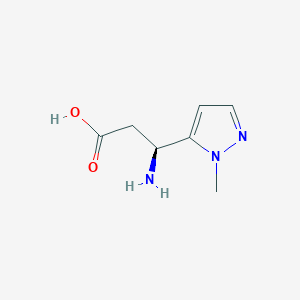
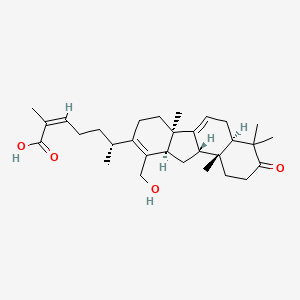
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
